Cas no 2229564-71-8 (2-(2,3,4-trifluorophenyl)ethane-1-thiol)

2-(2,3,4-Trifluorophenyl)ethane-1-thiol is a fluorinated aromatic thiol compound characterized by its trifluorophenyl and ethanethiol functional groups. This structure imparts unique reactivity and stability, making it valuable in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the thiol group offers versatile coupling potential for thioether or disulfide formation. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and ligand design. The compound is typically handled under inert conditions due to the thiol group's sensitivity to oxidation. Suitable for research and industrial applications requiring precise fluorinated building blocks.
2-(2,3,4-trifluorophenyl)ethane-1-thiol structure
2229564-71-8 structure
Product Name:2-(2,3,4-trifluorophenyl)ethane-1-thiol
CAS No:2229564-71-8
MF:C8H7F3S
MW:192.201391458511
CID:6024224
PubChem ID:165978827
Update Time:2025-09-27

2-(2,3,4-trifluorophenyl)ethane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3,4-trifluorophenyl)ethane-1-thiol
    • EN300-1766048
    • 2229564-71-8
    • Inchi: 1S/C8H7F3S/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,12H,3-4H2
    • InChI Key: VGZKNSWPWPQSLP-UHFFFAOYSA-N
    • SMILES: SCCC1C=CC(=C(C=1F)F)F

Computed Properties

  • Exact Mass: 192.02205588g/mol
  • Monoisotopic Mass: 192.02205588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 1Ų

2-(2,3,4-trifluorophenyl)ethane-1-thiol Pricemore >>

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Additional information on 2-(2,3,4-trifluorophenyl)ethane-1-thiol

Comprehensive Overview of 2-(2,3,4-Trifluorophenyl)ethane-1-thiol (CAS No. 2229564-71-8)

2-(2,3,4-Trifluorophenyl)ethane-1-thiol (CAS No. 2229564-71-8) is a fluorinated aromatic thiol compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and agrochemical research. This compound, characterized by its unique trifluorophenyl group and thiol functionality, serves as a versatile building block in the synthesis of advanced materials and bioactive molecules. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery and development.

The molecular structure of 2-(2,3,4-trifluorophenyl)ethanethiol features a phenyl ring substituted with three fluorine atoms at the 2, 3, and 4 positions, along with an ethanethiol side chain. This structural motif is particularly appealing for researchers exploring fluorinated organic compounds due to its potential applications in pharmaceuticals, such as kinase inhibitors and antimicrobial agents. Recent studies have highlighted the role of fluorinated thiols in improving the bioavailability and target selectivity of drug candidates, aligning with the growing demand for precision medicine.

In the realm of materials science, 2-(2,3,4-trifluorophenyl)ethane-1-thiol is investigated for its utility in surface modification and nanotechnology. Its thiol group enables robust binding to metal surfaces, making it a candidate for self-assembled monolayers (SAMs) used in sensors and electronic devices. The trifluorophenyl moiety further contributes to the thermal and chemical stability of these materials, addressing the need for durable coatings in harsh environments. Researchers are also exploring its potential in organic electronics, where fluorinated compounds are prized for their electron-withdrawing properties.

The synthesis of 2-(2,3,4-trifluorophenyl)ethanethiol typically involves the reaction of 2,3,4-trifluorobenzyl derivatives with sulfur-containing reagents, followed by purification steps to achieve high yields and purity. Advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, are employed to confirm its structural integrity. Given the increasing interest in sustainable chemistry, efforts are underway to optimize synthetic routes to minimize waste and energy consumption, aligning with global green chemistry initiatives.

Market trends indicate a rising demand for fluorinated building blocks like 2-(2,3,4-trifluorophenyl)ethane-1-thiol, driven by their expanding applications in life sciences and advanced materials. Pharmaceutical companies, in particular, are investing heavily in fluorinated compounds to enhance drug efficacy and reduce side effects. Additionally, the agrochemical sector leverages these compounds to develop next-generation pesticides with improved environmental profiles. As regulatory agencies emphasize safer chemical alternatives, the role of fluorinated thiols in sustainable innovation becomes increasingly prominent.

For researchers and industry professionals seeking reliable sources of 2-(2,3,4-trifluorophenyl)ethane-1-thiol, it is essential to partner with suppliers that adhere to stringent quality control standards. Reputable manufacturers provide detailed technical data sheets, including purity specifications, storage recommendations, and safety guidelines. Furthermore, custom synthesis services are available for those requiring tailored derivatives or bulk quantities, ensuring flexibility in R&D and production workflows.

In conclusion, 2-(2,3,4-trifluorophenyl)ethane-1-thiol (CAS No. 2229564-71-8) represents a pivotal compound in modern chemistry, bridging the gap between academic research and industrial applications. Its multifaceted properties and compatibility with cutting-edge technologies underscore its relevance in addressing contemporary challenges in healthcare, electronics, and sustainability. As scientific advancements continue to unfold, this compound is poised to play an even greater role in shaping the future of fluorinated organic chemistry.

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